Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential therapeutic applications due to its unique structural features, which include a chlorophenyl group, a mercapto group, and a pyrido[2,3-d]pyrimidine scaffold .
Preparation Methods
The synthesis of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting a suitable amine with a diketone or a diester in the presence of a catalyst.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrimidine intermediate.
Addition of the mercapto group: The mercapto group can be introduced through a thiolation reaction using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the carboxylate ester
Chemical Reactions Analysis
Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has similar structural features but differs in its biological activity and applications.
2- (4- (4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4- (4-nitro phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is known for its antihypertensive properties.
4-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorophenyl)-4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione: This compound exhibits potent antimicrobial activity.
The uniqueness of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate lies in its combination of a chlorophenyl group, a mercapto group, and a pyrido[2,3-d]pyrimidine scaffold, which imparts diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-20-13-12(14(21)19-16(20)24)10(15(22)23-2)7-11(18-13)8-3-5-9(17)6-4-8/h3-7H,1-2H3,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLMZOTHJBWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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